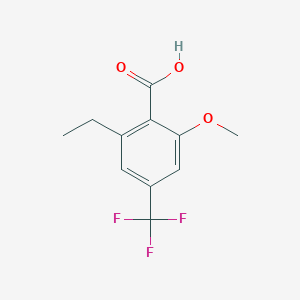
8-Chloro-3-ethyl-2(1H)-quinoxalinone
Overview
Description
8-Chloro-3-ethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-ethyl-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-chloroaniline with ethyl glyoxalate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-ethyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Aminoquinoxalines or thioquinoxalines
Scientific Research Applications
8-Chloro-3-ethyl-2(1H)-quinoxalinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 8-Chloro-3-ethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to DNA, leading to the disruption of cellular processes. The exact pathways depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- 8-chloroquinoxalin-2(1H)-one
- 3-ethylquinoxalin-2(1H)-one
- 8-chloro-3-methylquinoxalin-2(1H)-one
Uniqueness
8-Chloro-3-ethyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1464832-54-9 |
|---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
8-chloro-3-ethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-7-10(14)13-9-6(11)4-3-5-8(9)12-7/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
QLLNHOFFSBXWNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=CC=C2)Cl)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole](/img/structure/B8548104.png)



![rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8548152.png)


![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)

![N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8548177.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]vinyl]imidazole](/img/structure/B8548187.png)
